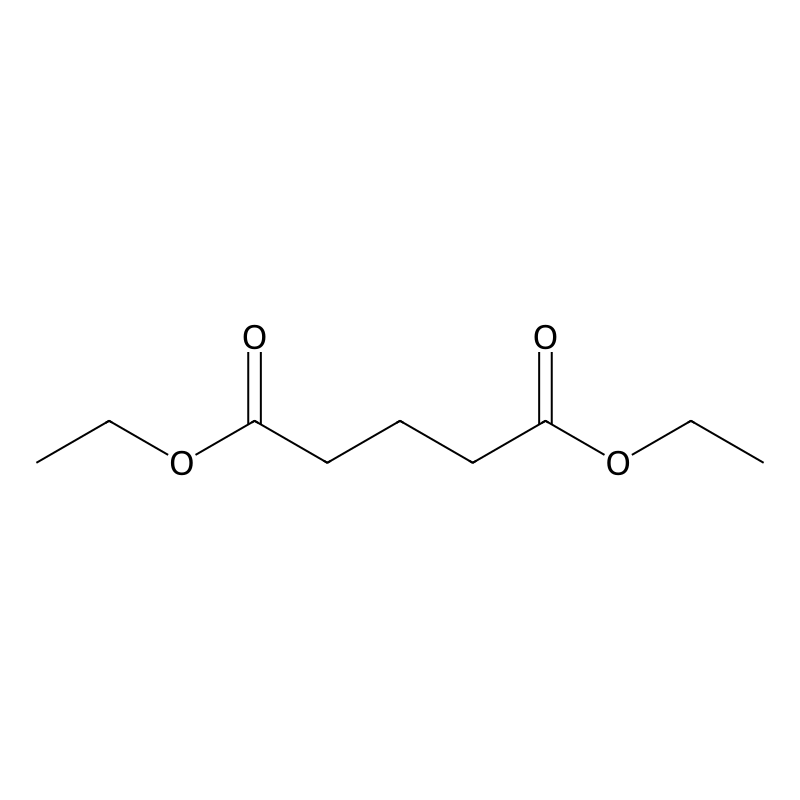Diethyl glutarate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Application in Immunology
Specific Scientific Field: The specific scientific field of this application is Immunology .
Comprehensive and Detailed Summary of the Application: Diethyl glutarate (DEG), a cell-permeable form of glutarate, has been found to play a significant role in T cell differentiation and cytotoxicity . It has been shown to increase the population of central memory T (TCM) cells, which are essential for mounting effective recall responses . Moreover, DEG enhances the cytotoxic properties of T cells while overcoming T cell exhaustion .
Detailed Description of the Methods of Application or Experimental Procedures: In the study, 19 structural 2-hydroxy-glutarate analogues were tested for their effect on the abundance of TCM cells after 7 days of activation of CD8+ T cells with anti-CD3 and anti-CD28 antibodies . Among these, only DEG and glutarate itself increased the TCM population . Glutarate is generated through the catabolism of l-lysine or l-tryptophan .
Thorough Summary of the Results or Outcomes Obtained: Upon T cell activation, glutarate levels increased substantially, as did glutarylation (a post-translational modification in which a glutarate molecule is attached to a lysine residue) . DEG was found to enhance the cytotoxic properties of T cells . Moreover, in vivo administration of DEG reduced tumor growth and was correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .
Diethyl glutarate is an ester derived from glutaric acid and ethanol, with the chemical formula C₆H₁₂O₄. It is a colorless liquid that is soluble in organic solvents but has limited solubility in water. Diethyl glutarate is characterized by its pleasant fruity odor and is utilized in various applications, including as a solvent and in the synthesis of other chemical compounds. Its molecular weight is approximately 160.17 g/mol, and it has a boiling point ranging between 199.4°F to 203°F at reduced pressure .
- Hydrolysis: Under acidic or basic conditions, diethyl glutarate can hydrolyze to produce glutaric acid and ethanol.
- Transesterification: It can react with alcohols to form different esters, releasing ethanol.
- Reactions with Strong Acids: Strong oxidizing acids can lead to vigorous reactions, potentially resulting in combustion or the formation of other products through oxidation .
Diethyl glutarate exhibits notable biological properties. It has been identified as a potent antimicrobial agent, demonstrating significant inhibitory effects on bacterial growth. This property makes it a candidate for applications in pharmaceuticals and biocides . Additionally, its safety profile indicates that it may cause irritation upon exposure, suggesting the need for careful handling .
Diethyl glutarate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of glutaric acid with ethanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the esterification reaction.
- Transesterification: Another approach involves reacting a more complex ester with ethanol under catalytic conditions, allowing for the exchange of alkyl groups.
These methods typically yield high purity products when conducted under controlled conditions .
Diethyl glutarate finds utility in various fields:
- Solvent: It is used as a solvent in coatings, adhesives, and inks due to its favorable solvent properties.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds, including plasticizers and surfactants.
- Biocide: Its antimicrobial properties enable its use in disinfectants and preservatives .
Studies have shown that diethyl glutarate interacts with various biological systems. Its antimicrobial activity has been quantitatively assessed through microbiological assays, demonstrating effective inhibition against a range of bacterial strains. Additionally, its reactivity with strong acids has raised concerns about potential hazards when used in industrial applications, necessitating further investigation into its safety profile under different conditions .
Diethyl glutarate shares structural similarities with several other esters and diesters. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| Diethyl Glutarate | C₆H₁₂O₄ | Colorless liquid; antimicrobial | Strong bactericidal activity |
| Dimethyl Glutarate | C₇H₁₂O₄ | Similar structure; less soluble | Primarily used as a solvent |
| Diethyl Succinate | C₆H₁₀O₄ | Colorless liquid; less viscous | Used mainly as a plasticizer |
| Diethyl Adipate | C₈H₁₄O₄ | Colorless liquid; used in polymers | Higher molecular weight than diethyl glutarate |
Diethyl glutarate's unique combination of antimicrobial properties and solvent capabilities distinguishes it from these similar compounds, making it particularly valuable in both industrial and pharmaceutical contexts .
XLogP3
Boiling Point
Melting Point
UNII
Vapor Pressure
Other CAS
68989-31-1
818-38-2







